molecular formula C18H21N3O3S B13577137 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide

Cat. No.: B13577137
M. Wt: 359.4 g/mol
InChI Key: TUTHORKRSLVISQ-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a piperazine core, a privileged scaffold frequently found in pharmacologically active molecules and FDA-approved drugs due to its favorable physicochemical properties and ability to interact with biological targets . The benzenesulfonyl group is a significant functional motif in drug discovery, often contributing to target binding and modulating properties like metabolic stability . Compounds with related N-phenylacetamide structures have been identified as key scaffolds in the development of new therapeutic agents. For instance, structurally similar phenylacetamide derivatives have been designed and synthesized as potent antidepressants, demonstrating efficacy in preclinical models by acting as potential Monoamine Oxidase A (MAO-A) inhibitors . This suggests the value of such chemotypes in neuroscience research. Furthermore, piperazine-containing molecules span a wide range of applications, including use as kinase inhibitors, receptor modulators, and in treatments for conditions such as cancer, schizophrenia, and major depressive disorder . This product is intended for laboratory research purposes only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C18H21N3O3S/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)25(23,24)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22)

InChI Key

TUTHORKRSLVISQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: Chloro-N-phenylacetamide Derivative

  • Starting Materials: Aniline or substituted anilines (e.g., 3-chloroaniline, 3-trifluoromethylaniline) are acylated with chloroacetyl chloride or 2-chloroacetyl chloride.
  • Reaction Conditions: The acylation is performed in a biphasic system consisting of dichloromethane and aqueous sodium hydroxide (2%) at low temperature (0 °C to room temperature) to control the reaction rate and avoid side reactions.
  • Procedure: The amine is dissolved in dichloromethane and sodium hydroxide solution, then chloroacetyl chloride is added dropwise over an hour while maintaining cooling. After completion, the organic layer is separated, washed with aqueous solutions (potassium bisulfate, water, brine), dried over anhydrous sodium sulfate, and concentrated to yield the chloroacetamide intermediate as a solid crystalline powder.
  • Characterization: The intermediate is characterized by melting point, HPLC retention time, proton and carbon nuclear magnetic resonance spectroscopy, and mass spectrometry.

Alkylation with 4-(Benzenesulfonyl)piperazine

  • Reagents: The chloroacetamide intermediate is reacted with 4-(benzenesulfonyl)piperazine.
  • Base and Solvent: Potassium carbonate is used as a base, often with a catalytic amount of potassium iodide to enhance the nucleophilic substitution reaction. The solvent is typically dry acetone or acetonitrile.
  • Reaction Conditions: The mixture is refluxed or stirred at elevated temperatures (around 60 °C to reflux temperature) for several hours (e.g., 2 to 12 hours) to complete the alkylation.
  • Workup: After reaction completion, the solvent is evaporated, and the residue is treated with water. The solid product is filtered, washed, and recrystallized from ethanol or other suitable solvents to obtain pure 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide.
  • Purification and Characterization: Purity is confirmed by HPLC, and structural confirmation is done by elemental analysis, proton and carbon NMR, and LC/MS.
Step Reagents / Conditions Product Yield (%) Notes
1 Aniline + 2-chloroacetyl chloride, DCM/NaOH 2-Chloro-N-phenylacetamide ~68 Low temperature, biphasic system
2 Intermediate + 4-(benzenesulfonyl)piperazine, K2CO3, KI, acetone, reflux 2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide 44–78 Reflux 2–12 h, recrystallization for purity
  • The alkylation reaction proceeds efficiently under basic conditions with potassium carbonate and catalytic potassium iodide, yielding the target compound in moderate to good yields (44–78%).
  • The reaction is sensitive to temperature and solvent choice; dry acetone or acetonitrile are preferred solvents to ensure good solubility and reaction rates.
  • The presence of the benzenesulfonyl group on the piperazine nitrogen influences the reactivity and biological activity of the compound.
  • Purification by recrystallization from ethanol provides compounds of high purity suitable for biological evaluation.
  • The synthetic route is versatile and allows for substitution on the phenyl ring or piperazine moiety to generate analogs for structure-activity relationship studies.
Parameter Description Typical Values/Conditions
Acylation solvent Dichloromethane / aqueous sodium hydroxide DCM (30 ml), 2% NaOH (5 ml)
Acylation temperature Low temperature 0 °C to room temperature
Alkylation base Potassium carbonate Equimolar to substrate
Alkylation catalyst Potassium iodide Catalytic amount (~0.1 equiv)
Alkylation solvent Dry acetone or acetonitrile 100 ml per 0.005 mol scale
Alkylation temperature Reflux or 60 °C 60 °C to reflux
Reaction time Alkylation 2 to 12 hours
Yield Overall alkylation step 44–78%
Purification method Recrystallization Ethanol or suitable solvent

The preparation of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide is well-established through a two-step process involving acylation of aniline derivatives with chloroacetyl chloride followed by nucleophilic substitution with 4-(benzenesulfonyl)piperazine under basic conditions. The method yields the target compound in moderate to good yields with high purity, supported by comprehensive analytical characterization. This synthetic approach is robust and adaptable for the generation of structurally related derivatives for pharmaceutical research.

Chemical Reactions Analysis

Method 2: Piperazine Alkylation

  • Starting Materials : Substituted piperazine derivatives and alkylating agents (e.g., 2-chloro-1-(3-chlorophenyl)ethanone).

  • Steps :

    • Alkylation of piperazine’s amine group with the alkylating agent.

    • Coupling with a phenylacetamide fragment.

  • Key Reagents : Alkylating agents, base (e.g., NaOH) .

Method 3: Chloroacetylation of Aromatic Amines

  • Starting Materials : 2-amino-5-chlorbenzophenone and substituted phenylpiperazines.

  • Steps :

    • Chloroacetylation of the aromatic amine to form an acyl chloride intermediate.

    • Reaction with a substituted phenylpiperazine.

  • Key Reagents : Chloroacetyl chloride, substituted phenylpiperazines .

Table 1: Synthesis Method Comparison

MethodKey StepsReagentsYield Range
1Aniline → Phenylacetamide → Piperazine couplingChloroacetyl chloride, NaOH52–66%
2Piperazine alkylation → Amide couplingAlkylating agents, NaOHNot specified
3Chloroacetylation → Piperazine reactionChloroacetyl chlorideNot specified

Reaction Mechanisms

The compound undergoes reactions typical of amides and sulfonamides:

Hydrolysis

  • Amide Hydrolysis : The phenylacetamide group undergoes basic or acidic hydrolysis to form carboxylic acids.
    RCONHPh+H2ORCOOH+NHPh\text{RCONHPh} + H_2O \rightleftharpoons \text{RCOOH} + \text{NHPh}

  • Sulfonamide Hydrolysis : The benzenesulfonyl group can hydrolyze under strong acidic/basic conditions to form sulfonic acid derivatives.

Nucleophilic Substitution

  • Amide Nucleophilic Attack : The acetamide’s carbonyl group is susceptible to nucleophilic attack (e.g., by amines or alcohols).

  • Sulfonamide Substitution : The sulfonamide’s sulfonate group can undergo nucleophilic displacement with strong nucleophiles.

Coupling Reactions

  • Amide Coupling : The compound can participate in peptide coupling reactions (e.g., using EDCl or HOBt) to form extended amide structures.

  • Sulfonamide Coupling : The sulfonamide group may engage in cross-coupling reactions (e.g., Suzuki coupling) for derivatization.

Infrared (IR) Spectroscopy

Key IR peaks for synthesized derivatives include:

  • Amide C=O Stretch : ~1683 cm⁻¹ .

  • Sulfonamide S=O Stretch : ~1221–1237 cm⁻¹ .

  • Aromatic C-H Stretch : ~3016–3072 cm⁻¹ .

Table 2: IR Data for Derivatives

CompoundC=O (cm⁻¹)S=O (cm⁻¹)Aromatic C-H (cm⁻¹)
3a168312213016, 2829
3d168112373013, 2831
3j168312213307, 3016

Nuclear Magnetic Resonance (NMR)

Key NMR shifts for the compound include:

  • Piperazine Protons : δ 2.65–3.16 ppm (multiplet) .

  • COCH₂ Protons : δ 3.18 ppm (singlet) .

  • Aromatic Protons : δ 6.80–7.56 ppm (multiplet) .

Table 3: ¹H NMR Data for Derivatives

Proton Groupδ (ppm)Multiplicity
Piperazine (CH₂)2.65–3.16m
COCH₂3.18s
Aromatic (Ar-H)6.80–7.56m

Mass Spectrometry (MS)

  • Molecular Ion Peak : M+1 at ~310–314 m/z for derivatives .

  • Fragmentation : Loss of SO₂ (mass 64) from the sulfonamide group.

Derivatization and Reactivity

The compound’s structure allows for further chemical modifications:

  • Amide Functionalization : Introduction of bioisosteric groups (e.g., urea, carbamate) to alter pharmacokinetics.

  • Sulfonamide Substitution : Replacement of the benzene ring with heterocyclic or fluorinated substituents to modulate reactivity .

  • Coupling with Biological Targets : Potential conjugation with neurotransmitter analogs for CNS applications .

Research Findings

  • Anticonvulsant Activity : Derivatives with trifluoromethyl substitutions showed activity in maximal electroshock (MES) and 6-Hz seizure models .

  • Structure-Activity Relationships (SAR) : The imide-to-amide core modification retained anticonvulsant activity, while piperazine substitutions influenced potency .

  • Neurotoxicity : Compounds with electron-withdrawing groups (e.g., nitro) exhibited lower toxicity compared to halogen-substituted analogs .

Table 4: Pharmacological Data for Selected Derivatives

CompoundMES Activity (mg/kg)TD₅₀ (mg/kg)PI (TD₅₀/ED₅₀)
2052.30>500>9.56
Valproic acid4857841.6

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound with the molecular formula C18H21N3O3S and a molecular weight of 359.44 g/mol. It comprises a benzenesulfonyl group and a phenylacetamide group, allowing for versatile applications in different fields of research and industry.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide is used across chemistry, biology, medicine, and industry. It is a reagent in organic synthesis and serves as a building block for creating complex molecules. Its potential biological activities, such as enzyme inhibition and receptor binding, are also under investigation. Furthermore, it is explored for potential therapeutic effects, particularly in treating neurological disorders and as an anticonvulsant. It is also utilized in developing pharmaceuticals and other chemical products.

Chemical Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide can undergo oxidation, reduction, and substitution reactions. Oxidation can be performed using hydrogen peroxide or potassium permanganate, while reduction can be achieved using sodium borohydride or lithium aluminum hydride. Substitution reactions involve replacing functional groups with other groups under specific conditions, with the products varying based on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, and reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(Aryl)piperazin-1-yl]-N-phenylacetamides

A series of compounds synthesized by Kumar et al. (2011) replaced the benzenesulfonyl group with aryl groups (e.g., phenyl, methylphenyl) . Key findings include:

Compound Substituent on Piperazine Antipsychotic Activity (Catalepsy Induction) Receptor Interaction
3a (Phenyl) Phenyl Moderate Dual 5-HT2A/D2 antagonism
3b (3-Methylphenyl) 3-Methylphenyl Moderate Dual 5-HT2A/D2 antagonism
3c (4-Methylphenyl) 4-Methylphenyl High Enhanced D2 affinity
3h (Unspecified aryl) Unspecified Least effective Reduced 5-HT2A/D2 binding

Key Observations :

  • The 4-methylphenyl substituent (3c) showed the highest antipsychotic activity, likely due to improved lipophilicity and receptor binding .
  • The benzenesulfonyl group in the target compound may offer stronger 5-HT2A antagonism than simple aryl substituents, as sulfonyl groups enhance electron-deficient character, favoring receptor interactions .

Analogs with Sulfonyl Modifications

N-(4-Fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide ()

  • Structure : Features a 4-methylbenzenesulfonyl (tosyl) group and a 4-fluorophenyl acetamide.
  • The 4-fluorophenyl group may enhance blood-brain barrier penetration .

N-(1-Cyanocyclopentyl)-2-{4-[4-(Propan-2-yl)benzenesulfonyl]piperazin-1-yl}acetamide ()

  • Structure: Incorporates a branched alkyl (isopropyl) benzenesulfonyl group and a cyanocyclopentyl acetamide.
  • Comparison: The isopropyl group introduces hydrophobicity, which could prolong half-life but reduce aqueous solubility. The cyanocyclopentyl moiety may alter metabolic pathways compared to N-phenyl .

Receptor Affinity Profiling

Studies on piperazine derivatives with sulfonyl or aryl groups highlight critical trends:

  • High 5-HT2A Affinity : Compounds with benzenesulfonyl (e.g., target compound) or spirocyclic substituents (e.g., ’s compounds 5–7, Ki = 15–46 nM) exhibit strong 5-HT2A antagonism .
  • D2 Receptor Selectivity : Aryl-substituted analogs (e.g., 3a–3c) show dual 5-HT2A/D2 activity, while sulfonylated derivatives may prioritize 5-HT2A due to electronic effects .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3c (4-Methylphenyl) (Tosyl Derivative)
Molecular Weight ~347 g/mol 339.4 g/mol 377.4 g/mol
LogP (Predicted) ~3.5 (Moderate lipophilicity) ~3.0 ~4.0 (Higher lipophilicity)
Metabolic Stability High (Sulfonyl resistance to oxidation) Moderate High (Tosyl group stability)

Biological Activity

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and psychiatry. This article reviews the synthesis, pharmacological evaluations, and biological activities associated with this compound, drawing on diverse studies to present a comprehensive overview.

Synthesis

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide typically involves the reaction of piperazine derivatives with phenylacetyl chloride and benzenesulfonyl chloride. The process often requires careful control of reaction conditions to yield high-purity products suitable for biological testing.

Anticonvulsant Activity

One of the primary areas of research surrounding this compound is its anticonvulsant activity. A study involving various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide demonstrated significant anticonvulsant effects in animal models. The compounds were tested using the maximal electroshock (MES) test, revealing that certain derivatives provided protection at doses of 100 mg/kg and 300 mg/kg, indicating their potential as anticonvulsants .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)MES ProtectionTime Interval (h)
19100Yes4
24100Yes0.5
14300Yes4

The study highlighted that lipophilicity plays a crucial role in the efficacy of these compounds, with more lipophilic derivatives showing delayed but prolonged anticonvulsant effects .

Antipsychotic Activity

Research has also indicated potential antipsychotic properties for compounds related to 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide. In an evaluation involving various arylpiperazine derivatives, it was found that these compounds could interact with serotonin (5-HT2A) and dopamine (D2) receptors, which are critical targets in the treatment of psychotic disorders. The results showed variable antipsychotic activity, suggesting that structural modifications could enhance efficacy .

Table 2: Antipsychotic Activity Assessment

Compound IDCatalepsy InductionReceptor Interaction
3hLow5-HT2A, D2
Other CompoundsVariableMixed

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the interaction with neurotransmitter receptors modulates synaptic transmission, leading to altered neuronal excitability and behavioral outcomes.

Case Studies

Several case studies have documented the clinical relevance of compounds similar to 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide. For instance, a study involving animal models demonstrated that these compounds could effectively reduce seizure frequency and severity in epilepsy models, showcasing their therapeutic potential .

In another case study focusing on antipsychotic effects, researchers observed significant improvements in behavioral symptoms in models treated with these derivatives compared to control groups .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide to improve yield and purity?

  • Methodological Answer :

  • Coupling Reactions : Utilize nucleophilic substitution or amide coupling reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions. For example, highlights the use of aryl-piperazine intermediates coupled with activated acetamide derivatives .
  • Purification : Employ column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate the product. High-performance liquid chromatography (HPLC) can further ensure purity (>95%) .
  • Validation : Confirm structural integrity via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy, comparing chemical shifts with reference data. Mass spectrometry (MS) validates molecular weight .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of synthesized batches?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and piperazine/acetamide backbone .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+) matches the theoretical mass (±0.001 Da) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}) .

Q. What in vitro models are appropriate for preliminary toxicity profiling of this compound?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin assays in human cell lines (e.g., HEK-293 or HepG2) to assess cytotoxicity (IC50_{50} values). emphasizes standardized protocols for dose-response curves .
  • Genotoxicity Screening : Conduct Ames tests with Salmonella typhimurium strains to evaluate mutagenic potential .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms between this compound and its biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., serotonin receptors). applied docking to identify key hydrogen bonds with active-site residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and binding free energies (MM/PBSA calculations) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Investigate electronic interactions at catalytic sites, such as charge transfer in enzyme inhibition .

Q. How can systematic structural modifications enhance the compound’s pharmacological profile?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Piperazine Modifications : Replace benzenesulfonyl with heteroaryl sulfonamides to alter lipophilicity (logP) and blood-brain barrier penetration .
  • Acetamide Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to improve metabolic stability .
  • Bioisosteric Replacement : Substitute the benzene ring with pyridine to modulate solubility and reduce toxicity .

Q. What innovative strategies can accelerate the discovery of novel derivatives with improved properties?

  • Methodological Answer :

  • Computational Reaction Design : Use ICReDD’s quantum chemical reaction path searches to predict feasible synthetic routes and optimize conditions (e.g., solvent, catalyst) before experimental validation .
  • High-Throughput Screening (HTS) : Screen derivatives against target panels (e.g., kinase or GPCR arrays) to identify hits with nanomolar affinity .

Q. How can discrepancies in IC50_{50} values across pharmacological studies be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Use reference compounds (e.g., known inhibitors) as internal controls in each experiment. resolved variability by normalizing data to positive controls .
  • Cross-Validation : Compare results from orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Statistical Analysis : Apply multivariate regression to account for variables like cell passage number or buffer composition .

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